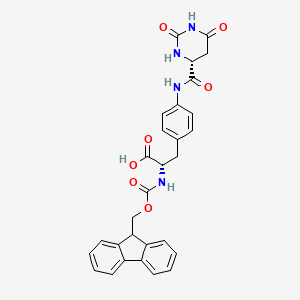Fmoc-L-Aph(D-Hor)-OH
CAS No.: 2504147-08-2
Cat. No.: VC13697257
Molecular Formula: C29H26N4O7
Molecular Weight: 542.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2504147-08-2 |
|---|---|
| Molecular Formula | C29H26N4O7 |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | (2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1 |
| Standard InChI Key | TYZSMQUWFLKJFB-RPWUZVMVSA-N |
| Isomeric SMILES | C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-L-Aph(D-Hor)-OH belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acids, designed to facilitate controlled peptide elongation in solid-phase peptide synthesis (SPPS). The compound’s molecular architecture comprises three key components:
-
Fmoc Protecting Group: A photolabile moiety that shields the α-amino group during synthesis, preventing unintended side reactions .
-
L-Aph Core: A non-proteinogenic amino acid featuring a phenylpropionic acid side chain, contributing steric bulk and aromatic interactions .
-
D-Hor Modification: A hydantoin-derived (2,6-dioxohexahydropyrimidine) substituent at the β-position, introducing hydrogen-bonding capabilities and conformational rigidity .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 542.54 g/mol |
| Solubility | Soluble in DMF, DCM, THF |
| Stability | Stable at -20°C under inert gas |
The hydantoin moiety enhances solubility in polar aprotic solvents, making the compound ideal for automated SPPS platforms . Its stability under acidic and basic conditions ensures compatibility with standard deprotection protocols .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Fmoc-L-Aph(D-Hor)-OH involves sequential protection and functionalization steps:
-
Amino Group Protection: Reacting L-Aph(D-Hor)-OH with Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .
-
Side Chain Modification: Introducing the hydantoin group via carbodiimide-mediated coupling, followed by cyclization under mild acidic conditions .
-
Purification: Isolation via reversed-phase chromatography (RPC) yields >95% purity, as confirmed by HPLC and mass spectrometry .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and reduce solvent waste. Key advancements include:
-
Automated Synthesizers: Enable parallel synthesis of multiple Fmoc-amino acids with real-time monitoring .
-
Green Chemistry Practices: Substitution of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .
Applications in Peptide Science and Biotechnology
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Aph(D-Hor)-OH is indispensable in constructing peptides with non-canonical residues. Its hydantoin side chain facilitates:
-
β-Sheet Stabilization: Enhances secondary structure formation in amyloid research .
-
Resistance to Proteolysis: Critical for developing orally bioavailable peptide therapeutics .
Targeted Drug Delivery Systems
The compound’s aromatic and hydrogen-bonding motifs enable precise bioconjugation:
-
Antibody-Drug Conjugates (ADCs): Site-specific coupling to monoclonal antibodies via click chemistry .
-
Lipid Nanoparticle Functionalization: Improves uptake in hepatic and neuronal cells .
Neuroscience Research
Derivatives of Fmoc-L-Aph(D-Hor)-OH are pivotal in studying neuropeptide signaling:
-
Neuropeptide Y Analogues: Modulate appetite and anxiety pathways in rodent models .
-
Tau Protein Aggregation Inhibitors: Reduce fibril formation in Alzheimer’s disease assays .
Analytical Chemistry
The compound serves as a calibration standard in:
-
Circular Dichroism (CD) Spectroscopy: Quantifies helical content in synthetic peptides .
-
MALDI-TOF Mass Spectrometry: Validates peptide mass with sub-Dalton accuracy .
Mechanistic Insights: Deprotection and Reactivity
The Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF), a process monitored by UV absorbance at 301 nm . Unique reactivity patterns include:
-
Orthogonal Deprotection: Compatibility with tert-butyloxycarbonyl (Boc) and allyl protections .
-
Side Chain Stability: Resists racemization under microwave-assisted synthesis conditions .
Comparative Analysis with Related Fmoc-Amino Acids
Fmoc-L-Aph(D-Hor)-OH distinguishes itself from conventional Fmoc-amino acids through:
-
Enhanced Solubility: The hydantoin group improves aqueous solubility compared to Fmoc-L-Phe-OH .
-
Reduced Aggregation: Minimizes self-assembly in hydrophobic peptide regions, aiding in soluble expression .
Future Directions and Challenges
Innovations in Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume